2-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride
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Overview
Description
2-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride is a chemical compound with a complex structure that includes a methoxy group, a nitro group, and a sulfanyl group attached to a dihydroimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride typically involves multiple steps, including the introduction of the methoxy and nitro groups, followed by the formation of the sulfanyl linkage and the dihydroimidazole ring. Common reagents used in these reactions include methoxybenzene, nitric acid, and thiourea. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while oxidation of the sulfanyl group produces sulfoxides or sulfones.
Scientific Research Applications
2-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydroimidazole derivatives with different substituents on the phenyl ring, such as:
- 2-[(4-methoxyphenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole
- 2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole
Uniqueness
The uniqueness of 2-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S.ClH/c1-17-10-3-2-8(6-9(10)14(15)16)7-18-11-12-4-5-13-11;/h2-3,6H,4-5,7H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTESTVSOVPCOES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CSC2=NCCN2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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